Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride
Description
Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is a cyclohexane-based compound featuring a methyl carboxylate ester and a 2-aminoethyl substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its structural framework combines a rigid cyclohexane ring with flexible functional groups, balancing lipophilicity and reactivity.
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-9(12)10(7-8-11)5-3-2-4-6-10;/h2-8,11H2,1H3;1H |
InChI Key |
JJWZRECSHUGCBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride typically involves the esterification of cyclohexane-1-carboxylic acid followed by the introduction of the aminoethyl group. One common method includes the reaction of cyclohexane-1-carboxylic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. Subsequently, the ester undergoes a nucleophilic substitution reaction with 2-aminoethanol to introduce the aminoethyl group. The final product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is a chemical compound with a cyclohexane ring substituted with an aminoethyl group and a carboxylate moiety. It has a molecular formula of and a molecular weight of approximately 207.70 g/mol. This compound is notable for its potential applications in medicinal chemistry, especially in the development of pharmaceuticals targeting various biological pathways.
Potential Applications
This compound's versatility makes it valuable in both academic and industrial research settings.
Medicinal Chemistry
- Pharmaceutical development The compound is used in the creation of pharmaceuticals that target different biological pathways. Its derivatives can be synthesized to enhance biological activity or improve pharmacokinetic properties, which is crucial in drug development.
- DNA polymerase inhibition It has been studied for its potential as an inhibitor of DNA polymerase, an enzyme critical for DNA replication, suggesting implications in cancer research.
- Anti-inflammatory properties The compound may possess anti-inflammatory properties because of its interactions with signaling molecules involved in inflammatory pathways.
Biological Research
- Interaction studies this compound may interact with various biological targets. Further research is required to fully elucidate these interactions and determine their therapeutic implications.
- Synthesis of derivatives Crucial for synthesizing derivatives that may possess enhanced biological activity or improved pharmacokinetic properties.
Other Potential Applications
- Oral Care: Used in the synthesis of cyclohexane-based derivatives useful as sensates . These derivatives can be used as cooling agents in oral care products such as dentifrices and mouthwash .
- Antidepressants: Used as a starting material in the synthesis of anti-depressant molecules .
Mechanism of Action
The mechanism of action of Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as a ligand, binding to receptors or enzymes and modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Methyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate Hydrochloride
- Structure : Replaces the cyclohexane ring with a 1,2,4-triazole heterocycle.
- Molecular Weight : 206.6 g/mol (vs. ~243–286 g/mol for cyclohexane analogs).
- Applications: Likely used in antiviral or anticancer agents due to triazole’s known bioactivity .
b) 1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride
Ester Group Modifications
a) Ethyl 1-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
- Structure : Ethyl ester replaces methyl ester.
- Key Differences : Increased lipophilicity due to the ethyl group may enhance membrane permeability but reduce solubility.
- Implications : Alters pharmacokinetics, such as absorption and half-life .
b) Methyl 2-(Chloromethyl)cyclohexane-1-carboxylate
Heterocyclic and Aromatic Additions
a) 2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
- Structure: Cyclohexanone replaces the carboxylate ester.
- Key Differences : The ketone group increases polarity and hydrogen-bonding capacity, influencing target selectivity.
- Applications: Potential use in CNS drugs due to amine-ketone interactions with neurotransmitter receptors .
b) 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine Derivatives
Structural and Pharmacological Implications
Molecular Weight and Solubility
- Lower MW Compounds (e.g., triazole derivative, 206.6 g/mol) exhibit better solubility but reduced metabolic stability.
- Higher MW Compounds (e.g., chloromethyl derivative, 352.19 g/mol) may face challenges in bioavailability.
Substituent Effects on Bioactivity
- Aminoethyl Group: Facilitates hydrogen bonding and ionic interactions, critical for receptor binding.
- Chloromethyl Group : Introduces reactivity for covalent binding or prodrug activation .
- Cyclopropane vs. Cyclohexane : Strain in cyclopropane increases reactivity but reduces conformational stability .
Pharmacokinetic Considerations
Comparative Data Table
Biological Activity
Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C8H16ClNO2
- CAS Number : 64987-85-5
The biological activity of this compound can be attributed to its interaction with various biological pathways:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly by modulating the release of neurotransmitters involved in mood regulation.
- Calcium Channel Activity : Similar compounds have shown antagonistic activity against calcium channels, which could be relevant for cardiovascular applications, including hypertension management .
1. Antidepressant Effects
Research indicates that derivatives of cyclohexane compounds exhibit antidepressant-like effects in animal models. This compound may share these properties due to its structural similarities with known antidepressants.
2. Analgesic Properties
Studies have reported that related compounds demonstrate analgesic effects. For instance, a compound with a similar structure has been shown to reduce pain responses in rodent models, suggesting potential applications in pain management .
3. Anti-inflammatory Activity
The compound's ability to inhibit inflammatory pathways has been noted in various studies. It may exert its effects through the inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways, which are critical in inflammatory responses .
Table 1: Summary of Biological Activities
Notable Research Findings
A study conducted on analogs of methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate revealed that modifications to the amino group significantly enhanced the anti-inflammatory activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Another research effort highlighted the compound's potential as a neuroprotective agent, showing promise in models of neurodegenerative diseases by reducing oxidative stress markers and promoting neuronal survival .
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of powders .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
How can computational modeling predict its pharmacokinetic and toxicological profiles?
Q. Advanced
- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Toxicity screening : Use ProTox-II to predict hepatotoxicity or mutagenicity .
- MD simulations : Model hydrolysis rates and metabolite formation in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
